Antimicrobial MIC: Potassium Hexanoate vs. Sodium Hexanoate Against Foodborne Pathogens
In a systematic broth microdilution study comparing the antimicrobial activity of sodium and potassium salts of aliphatic carboxylic acids, potassium hexanoate demonstrated statistically higher MICs (i.e., lower potency) than its sodium counterpart for two of seven test organisms. Specifically, against Lactobacillus plantarum and Pseudomonas aeruginosa, potassium hexanoate required a MIC of 50 mg/mL to achieve complete growth inhibition, whereas sodium hexanoate achieved the same effect at ≤25 mg/mL (p≤0.05). For the remaining five organisms (Leuconostoc mesenteroides, Listeria monocytogenes, Salmonella Enteritidis, Enterococcus faecalis, Candida albicans), both salts exhibited equivalent MICs at ≤25 mg/mL [1]. This indicates that while the broad-spectrum coverage is similar, the potassium salt is systematically less potent at the same mass concentration for specific target organisms.
| Evidence Dimension | Minimal inhibitory concentration (MIC) against foodborne and spoilage microorganisms |
|---|---|
| Target Compound Data | Potassium hexanoate MIC ≤25 mg/mL (L. mesenteroides, L. monocytogenes, S. Enteritidis, E. faecalis, C. albicans); MIC 50 mg/mL (L. plantarum, P. aeruginosa) |
| Comparator Or Baseline | Sodium hexanoate MIC ≤25 mg/mL for all seven tested microorganisms |
| Quantified Difference | For L. plantarum and P. aeruginosa, potassium hexanoate MIC is 2-fold higher (50 vs. ≤25 mg/mL); for the other five organisms, no difference (both ≤25 mg/mL) |
| Conditions | Broth microdilution in 96-well plates, 37°C, 24 h incubation, OD600 measurement, triplicate experiments, SPSS analysis with 95% confidence (p≤0.05) |
Why This Matters
Procurement specifications must account for the systematic potency gap between potassium and sodium salts; selecting potassium hexanoate for applications targeting Lactobacillus or Pseudomonas species may require approximately double the concentration to achieve equivalent microbial control.
- [1] Cabezas-Pizarro J, Redondo-Solano M, Umaña-Gamboa C, Arias-Echandi ML. Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria. Revista Argentina de Microbiología. 2018;50(1):56-61, Table 1. View Source
